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molecular formula C8H6IN B102021 5-Iodoindole CAS No. 16066-91-4

5-Iodoindole

Cat. No. B102021
M. Wt: 243.04 g/mol
InChI Key: TVQLYTUWUQMGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181182B2

Procedure details

When the product of Step B was substituted for 5-iodoindole in Example 7, Step A, the similar process afforded the title compound in 85%, as colourless solid, after purification by FCC (SiO2; CH2Cl2). 1H-NMR (CDCl3) 1.49 (s, 9H); 4.56-4.72 (m, 4H); 7.32-7.37 (m, 1H); 7.49-7.56 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][N:6]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:5]2.IC1C=C2C(=CC=1)[NH:24][CH:23]=C2>>[C:23]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][N:6]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:5]2)#[N:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2CN(CC2=CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2C=CNC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2CN(CC2=CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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